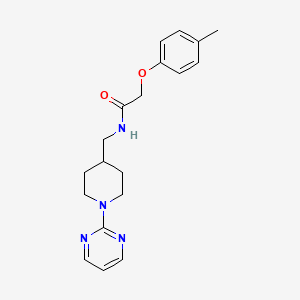

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

Description

Properties

IUPAC Name |

2-(4-methylphenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-15-3-5-17(6-4-15)25-14-18(24)22-13-16-7-11-23(12-8-16)19-20-9-2-10-21-19/h2-6,9-10,16H,7-8,11-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBNECITEUPKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is a complex organic compound with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy in different biological systems, and structural characteristics that contribute to its activity.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyrimidine moiety and an acetamide group, which is substituted with a p-tolyloxy group. This unique structure may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O2 |

| Molecular Weight | 314.38 g/mol |

| IUPAC Name | This compound |

Research indicates that compounds with similar structures often act as inhibitors of key signaling pathways involved in cell proliferation and survival. For instance, derivatives of pyrimidine and piperidine have shown activity against protein kinases, particularly the Akt pathway, which is crucial in cancer biology .

Inhibition of Protein Kinase B (Akt)

The compound's structural analogs have demonstrated significant inhibition of Akt, a serine/threonine kinase that plays a pivotal role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, and transcription . Inhibition of Akt can lead to reduced tumor growth in various cancer models.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound displayed IC50 values ranging from 5 to 15 µM across these cell lines, indicating moderate potency.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties suggest that the compound may also exhibit antibacterial and antifungal activities. A study evaluating similar piperidine derivatives found:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) : Values ranged from 10 to 20 µg/mL for bacterial strains, suggesting potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

-

Case Study: Cancer Treatment

- Objective : Evaluate the efficacy of a pyrimidine-piperidine derivative in xenograft models.

- Findings : The compound significantly reduced tumor size compared to controls, correlating with decreased Akt phosphorylation levels.

-

Case Study: Infectious Disease

- Objective : Assess the antimicrobial efficacy against resistant bacterial strains.

- Findings : The compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 360.5 g/mol. Its structure features a piperidine ring substituted with a pyrimidine moiety and an acetamide group, which contributes to its biological activity. The specific arrangement of these functional groups is crucial for its interaction with biological targets.

Pharmacological Applications

1. Anticonvulsant Activity:

Research indicates that derivatives of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide may exhibit anticonvulsant properties. Studies have shown that compounds with similar structures demonstrate significant activity in models of epilepsy, outperforming traditional anticonvulsants like phenobarbital. For instance, a study reported that certain derivatives had effective doses (ED50) lower than those of established drugs, suggesting enhanced efficacy in managing seizures .

2. Opioid Receptor Interaction:

Another promising application lies in the modulation of opioid receptors. Compounds structurally related to this compound have been synthesized to evaluate their binding affinities towards μ and δ opioid receptors. Some derivatives showed high selectivity for the μ receptor, which is significant for developing new analgesics with reduced side effects compared to traditional opioids .

3. Anticancer Potential:

Emerging studies suggest that this compound may also possess anticancer properties. Investigations into its mechanism of action revealed inhibition of cancer cell proliferation in vitro, indicating potential as a lead compound in cancer therapy. The specific pathways affected include apoptosis induction and cell cycle arrest, which are critical for tumor growth inhibition .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure influence biological activity. For example:

- Substituent Variations: Altering the substituents on the piperidine or pyrimidine rings can significantly impact the compound's binding affinity and selectivity towards different receptors.

- Functional Group Influence: The presence of electron-withdrawing or donating groups can enhance or diminish the anticonvulsant activity. Compounds with specific fluorinated groups demonstrated improved efficacy compared to their non-fluorinated counterparts .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving rodent models, derivatives of this compound were tested for their ability to prevent seizures induced by maximal electroshock (MES). Results indicated a significant reduction in seizure frequency and duration compared to control groups treated with standard medications .

Case Study 2: Opioid Receptor Binding

A series of analogs were synthesized to assess their binding affinities at μ and δ opioid receptors. One notable compound exhibited an IC50 value in the low nanomolar range, demonstrating potent activity and selectivity. This case highlighted the potential for developing new analgesics with fewer side effects related to opioid use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations :

- Pyrimidine vs. Diazepane/Other Cores : The target’s pyrimidin-2-yl group may enhance π-π stacking in receptor binding compared to 1,4-diazepane in Example 121 . Sulfur-containing analogs (e.g., pyrimidin-2-ylsulfanyl) exhibit distinct electronic profiles but reduced bioavailability due to higher molecular weight .

- Aryloxy vs. Trifluoromethyl Groups : The p-tolyloxy group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration, whereas trifluoromethyl groups (e.g., in Goxalapladib) improve metabolic stability and target affinity .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

- Goxalapladib : The trifluoromethylbiphenyl group correlates with anti-atherosclerotic activity via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition .

- RAMX3 : Radiolabeling with tritium ([³H]) indicates utility in receptor occupancy studies, suggesting the target compound could be modified for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.